4-sec-Butylphenol

Übersicht

Beschreibung

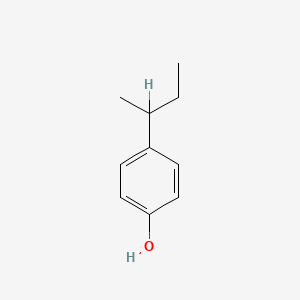

4-sec-Butylphenol is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the fourth carbon of the benzene ring. This compound is known for its aromatic properties and is used in various industrial applications due to its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-sec-Butylphenol can be synthesized through the alkylation of phenol with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is produced via the Friedel-Crafts alkylation process. This involves the reaction of phenol with sec-butyl alcohol in the presence of an acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding hydroquinone. Sodium borohydride is often used as a reducing agent.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group of this compound directs incoming electrophiles to the ortho and para positions. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-sec-Butylphenol possesses a molecular formula of C18H30O, characterized by bulky tert-butyl groups and a sec-butyl group attached to a phenolic ring. Its unique structure contributes to its stability and effectiveness as an antioxidant. The compound primarily functions by donating hydrogen atoms to free radicals, thereby neutralizing them and interrupting oxidative chain reactions. This mechanism is crucial in protecting other molecules from oxidative damage.

Chemistry

- Stabilizer in Polymers and Resins : this compound is widely used as a stabilizer in various polymers and resins to prevent oxidative degradation. Its antioxidant properties enhance the longevity and durability of these materials.

Biology

- Oxidative Stress Studies : The compound is employed in biological research focusing on oxidative stress and free radical biology. It serves as a model compound to study the effects of antioxidants in biological systems.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in conditions related to oxidative damage. Its ability to scavenge free radicals makes it a candidate for further investigation in medical research.

Industrial Applications

- Production of Plastics and Rubber : In the industrial sector, this compound is utilized in the production of plastics and rubber materials where oxidative stability is critical. It helps maintain the integrity of these products during processing and application.

Case Studies

-

Non-Ionic Finish for Polyacrylonitrile Fibers :

- Objective : To improve antistatic properties of polyacrylonitrile fibers.

- Method : Reacting this compound with ethylene oxide using potassium hydroxide as a catalyst to produce polyoxyethylene ether.

- Results : Achieved a mass-specific resistance of , indicating enhanced antistatic performance.

- Bioremediation Potential :

Wirkmechanismus

The mechanism by which 4-sec-Butylphenol exerts its effects involves its interaction with cellular components. It can act as an estrogenic compound, binding to estrogen receptors and modulating gene expression. Additionally, it can induce the activity of certain enzymes such as cytochrome P450, which plays a role in the metabolism of various substances.

Vergleich Mit ähnlichen Verbindungen

4-tert-Butylphenol: Similar in structure but with a tert-butyl group instead of a sec-butyl group.

4-n-Butylphenol: Contains a straight-chain butyl group instead of a branched one.

4-isobutylphenol: Features an isobutyl group attached to the benzene ring.

Uniqueness of 4-sec-Butylphenol: this compound is unique due to the presence of a sec-butyl group, which imparts distinct steric and electronic effects compared to other butyl-substituted phenols. This influences its reactivity and the types of reactions it can undergo, making it valuable in specific industrial and research applications.

Biologische Aktivität

4-sec-Butylphenol (4-sec-BP), a compound with the molecular formula , is known for its biological activity, particularly in relation to endocrine disruption and microbial degradation. This article explores the biological implications of 4-sec-BP, including its mechanisms of action, environmental impact, and case studies highlighting its metabolic pathways.

This compound is an aromatic compound characterized by a phenolic structure with a butyl group attached at the para position. Its chemical structure can be represented as follows:

Mechanisms of Biological Activity

1. Endocrine Disruption:

Research indicates that 4-sec-BP exhibits endocrine-disrupting properties, particularly through its interaction with estrogen receptors. It has been shown to mimic estrogenic activity, which can lead to various biological effects, including alterations in reproductive health and development in wildlife and potentially humans .

2. Microbial Degradation:

Certain bacteria have been identified that can utilize 4-sec-BP as a carbon source, indicating its potential for bioremediation. For example, Sphingobium fuliginis strains have been isolated that can completely degrade 4-sec-BP within 12 hours, converting it into less harmful metabolites . The degradation pathway typically involves hydroxylation followed by meta-cleavage, leading to products such as 4-sec-butylcatechol.

Case Study 1: Estrogenic Activity

A study investigated the estrogenic effects of various alkylphenols, including 4-sec-BP. The results demonstrated significant binding affinity to estrogen receptors, suggesting that exposure could disrupt normal hormonal functions in exposed organisms .

Case Study 2: Biodegradation by Sphingobium fuliginis

In a controlled experiment, Sphingobium fuliginis strain TIK-1 was shown to degrade 1.0 mM of 4-sec-BP within 12 hours under optimal conditions. The study utilized gas chromatography-mass spectrometry (GC-MS) to identify degradation products, confirming the metabolic pathway involved .

| Parameter | Value |

|---|---|

| Initial Concentration | 1.0 mM |

| Time for Degradation | 12 hours |

| Metabolites Identified | 4-sec-butylcatechol |

| Growth Conditions | Basal salts medium at 28°C |

Research Findings

Recent studies have focused on the biotransformation of 4-sec-BP by Gram-positive bacteria such as Mycobacterium and Nocardia. These bacteria can modify the alkyl chain and hydroxyl group of the compound, leading to various metabolites with differing biological activities. The research indicates that these transformations may reduce the toxicity of 4-sec-BP in environmental contexts .

Eigenschaften

IUPAC Name |

4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYZAFDFLLILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022332 | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99-71-8 | |

| Record name | 4-sec-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-sec-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-sec-butylphenol can act as an estrogen mimic by interacting with the estrogen-related receptor gamma (ERRγ). This interaction can lead to the dissociation of the repressor protein Bm3R1 from the operator region of the CYP102 gene in Bacillus megaterium, ultimately inducing CYP102 expression. [, ] Research suggests that this compound induces a dose-dependent and time-dependent increase in CYP102 expression, reaching saturation at specific concentrations and time points. []

ANone: While the provided research excerpts don't offer comprehensive spectroscopic data, the molecular formula of this compound is C10H14O, and its molecular weight is 150.22 g/mol. Structural details can be derived from its name: a phenol ring with a sec-butyl group (-CH(CH3)CH2CH3) attached to the fourth carbon atom.

ANone: The provided research focuses on this compound's biological activity and environmental fate, lacking specific details regarding its material compatibility and stability across various conditions. Further investigation is needed to explore these aspects.

ANone: The research excerpts primarily discuss this compound as a substrate for biodegradation and a potential endocrine disruptor. No information regarding its use as a catalyst or its catalytic properties is provided.

ANone: The provided abstracts don't mention any computational chemistry studies or QSAR models developed for this compound. Such studies could be valuable in predicting its behavior and fate in the environment.

A: Research indicates that the alkyl chain structure of 4-alkylphenols influences their biodegradability. For example, Sphingobium fuliginis strain TIK-1 shows a preference for degrading 4-alkylphenols with branched side chains, including this compound, over those with linear side chains. [] This suggests that the presence of a branched alkyl chain, particularly with α-quaternary or α-tertiary carbons, is crucial for biodegradation by this bacterial strain. Further research is needed to fully understand the SAR and its impact on other biological activities. []

ANone: The provided research does not focus on formulation strategies for this compound. Its stability in various solutions, especially those relevant to biological systems or environmental conditions, would be an essential area for further investigation.

A: While specific regulations are not explicitly mentioned, this compound is identified as a degradation product of Cs-7SB, a modifier used in nuclear waste treatment. [, ] This suggests a need for careful handling and disposal procedures due to its potential presence in radioactive waste streams.

ANone: The provided research focuses primarily on this compound's biodegradation and potential endocrine-disrupting effects, lacking information on its detailed pharmacokinetic and pharmacodynamic profile.

A: Research has explored the biodegradation of this compound using bacterial cultures. Sphingobium fuliginis strain TIK-1, for instance, effectively degrades it through a meta-cleavage pathway, producing methyl alkyl ketones as byproducts. [] While the research primarily focuses on in vitro studies using bacterial cultures, one study mentions the use of rats to investigate the hemorrhagic effects of various alkylphenols, including 4-tert-butyl-2,6-diisopropylphenol. [] Further research using various model systems is necessary to understand its impact on different organisms.

ANone: The provided research does not discuss resistance mechanisms to this compound. Investigating the potential for resistance development, especially in microorganisms involved in bioremediation, would be crucial for its long-term applicability.

A: One study indicates that 4-tert-butyl-2,6-diisopropylphenol, a structural analog of this compound, caused hemorrhagic anemia and death in rats when administered through their diet. [] This finding raises concerns about the potential toxicity of similar alkylphenols, including this compound, and warrants further investigation into their toxicological profiles and potential long-term effects.

ANone: The provided research does not indicate the use of this compound in drug delivery or targeting. Its potential applications in these areas are not discussed.

ANone: The available research does not mention any specific biomarkers or diagnostics for this compound exposure. Investigating potential biomarkers could be beneficial for monitoring its environmental impact and assessing potential health risks.

A: Researchers have employed gas chromatography (GC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], high-performance liquid chromatography (HPLC) [, ], and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) [] to analyze this compound. These methods allow for separation, identification, and quantification of the compound in various matrices.

A: this compound is identified as a degradation product of Cs-7SB, suggesting its potential release into the environment. [, ] Research demonstrates that specific microorganisms can degrade this compound. For instance, an anaerobic bacterium, Thauera sp. strain R5, cometabolically degrades 4-n-alkylphenols, including this compound, under nitrate-reducing conditions. [] This degradation process involves oxidizing the alkyl chain's alpha carbon. [] Similarly, Sphingobium fuliginis strain TIK-1 utilizes this compound as a sole carbon and energy source, degrading it through a meta-cleavage pathway. [] These findings highlight the potential for bioremediation strategies to mitigate the environmental impact of this compound.

A: While the provided research does not delve into specific dissolution and solubility studies, one study notes that the addition of Tween 80 enhances the growth of Penicillium sp. CHY-2 and its degradation ability towards 4-butylphenol. [] This suggests that surfactants might play a role in increasing the bioavailability of certain alkylphenols, including this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.